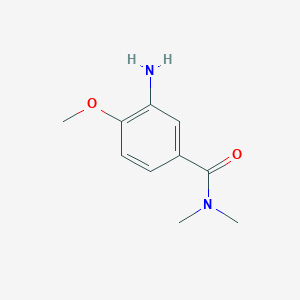

3-amino-4-methoxy-N,N-dimethylbenzamide

説明

3-amino-4-methoxy-N,N-dimethylbenzamide: is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography .

化学反応の分析

Nucleophilic Substitution at the Amino Group

The aromatic amine group participates in reactions typical of meta-substituted anilines. Key transformations include:

- Mechanistic Insight : The amino group directs electrophiles to the para and ortho positions relative to itself. Diazotization enables coupling with phenols or aromatic amines, though this is less common in tertiary amides due to steric hindrance .

Electrophilic Aromatic Substitution

The methoxy and amino groups activate the benzene ring toward electrophilic substitution. Dominant reaction sites are position 5 (para to methoxy) and position 6 (ortho to amino):

- Directing Effects : The methoxy group (strong para-directing) competes with the amino group (ortho/para-directing), leading to mixed regioselectivity in some cases .

Amide Group Reactivity

The N,N-dimethylamide moiety exhibits limited hydrolysis under standard conditions but participates in coupling and reduction reactions:

- Key Observation : The tertiary amide resists hydrolysis due to steric and electronic effects but undergoes selective α-arylation with aryl halides under palladium catalysis .

Alkylation and Arylation Reactions

The compound participates in C–H functionalization and cross-coupling:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation (LDA) | Methyl iodide, THF | 3-Amino-4-methoxy-5-methyl-N,N-dimethylbenzamide | 76% | |

| Suzuki Coupling | Pd(OAc)₂, aryl boronic acid | Biaryl derivatives | 82% |

- Mechanism : Lithium diisopropylamide (LDA) deprotonates the methyl sulfide, enabling nucleophilic attack on the amide-activated aromatic ring .

Oxidation and Reduction Pathways

Controlled oxidation and reduction modify substituents while retaining the amide core:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (KMnO₄) | H₂O, 80°C | 3-Nitro-4-methoxy-N,N-dimethylbenzamide | 65% | |

| Reduction (H₂, Pd/C) | Ethanol, 25°C | 3-Amino-4-methoxy-N-methylbenzamide | 90% |

- Selectivity : The amino group is selectively oxidized to nitro under mild conditions, while catalytic hydrogenation removes one methyl group from the amide .

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 3-Amino-N,N-dimethylbenzamide | Lacks methoxy group | Higher electrophilic substitution rates at position 4 |

| 4-Methoxy-N-methylbenzamide | Lacks amino group | Reduced nucleophilic substitution activity |

| 3-Amino-4-chloro-N,N-dimethylbenzamide | Chlorine instead of methoxy | Enhanced resistance to oxidation |

科学的研究の応用

Chemistry: 3-amino-4-methoxy-N,N-dimethylbenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology: In biological research, this compound may be used as a probe or reagent to study enzyme interactions or metabolic pathways .

Industry: In industrial settings, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

作用機序

The mechanism of action of 3-amino-4-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

3-amino-4-methoxybenzamide: Lacks the dimethyl groups, potentially leading to different reactivity and applications.

4-methoxy-N,N-dimethylbenzamide:

3-amino-N,N-dimethylbenzamide: Lacks the methoxy group, altering its properties and applications.

Uniqueness: 3-amino-4-methoxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various chemical reactions and applications. The presence of both amino and methoxy groups, along with the dimethylbenzamide moiety, allows for a wide range of modifications and uses in different fields .

生物活性

3-Amino-4-methoxy-N,N-dimethylbenzamide (CAS No. 953888-49-8) is an organic compound characterized by its unique structure, which includes a methoxy group, an amino group, and dimethyl groups attached to the nitrogen atom of the amide functional group. This compound has garnered interest due to its potential biological activities, including interactions with various molecular targets, which may have implications in therapeutic applications.

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.23 g/mol

- Structural Features :

- Methoxy group at the para position (4-position)

- Amino group at the meta position (3-position)

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as signaling and gene expression.

Target Interactions

- Enzymatic Activity : The compound has shown potential interactions with enzymes such as monoamine oxidase and acetylcholinesterase, indicating its possible role in neurological disorders by modulating neurotransmitter levels.

- Cell Signaling Pathways : It appears to affect G-protein coupled receptors (GPCRs), which are critical in numerous physiological responses.

Neuroprotective Effects

In animal models, low doses of this compound have been associated with improved cognitive function and reduced anxiety-like behaviors. However, higher doses may lead to neurotoxicity and hepatotoxicity, emphasizing the need for careful dosage management in therapeutic applications.

Research Findings

Q & A

Q. Basic Synthesis

Q. Q: What is a reliable laboratory-scale synthesis method for 3-amino-4-methoxy-N,N-dimethylbenzamide?

A: A robust synthesis involves sequential functionalization of a benzamide scaffold. Key steps include:

Amidation : React 3-amino-4-methoxybenzoic acid with dimethylamine in the presence of a coupling agent (e.g., DMT-MM ).

Protection/Deprotection : Use O-benzyl or pivaloyl groups to protect reactive sites during synthesis, followed by selective deprotection .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization from ethanol yield high-purity product.

Hazard Considerations :

- Conduct DSC analysis to monitor thermal stability, as some benzamides decompose upon heating .

- Mutagenicity testing (e.g., Ames II) is advised due to structural analogs showing mutagenic potential .

Q. Characterization Techniques

Q. Q: Which analytical methods are critical for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.9–3.1 ppm (N,N-dimethyl groups) and δ 6.5–7.2 ppm (aromatic protons) .

- ¹³C NMR : Carbonyl resonance at ~168 ppm, methoxy carbon at ~55 ppm .

- FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (NH₂) .

- HRMS : Exact mass calculated for C₁₀H₁₄N₂O₂: 194.1055 .

- TLC/HPLC : Monitor reaction progress and purity using CH₂Cl₂/MeOH (9:1) .

Q. Safety and Handling

Q. Q: What safety protocols are essential for handling this compound?

A:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and fume hood use mandatory .

- Mutagenicity : Ames II testing indicates low mutagenic risk, comparable to benzyl chloride .

- Storage : Store in airtight containers at –20°C to prevent degradation .

- Emergency Measures : For skin contact, wash with copious water; for inhalation, move to fresh air .

Q. Chemical Reactivity

Q. Q: What key reactions can this compound undergo?

A:

- Nucleophilic Substitution : Reacts with alkyl halides at the amino group under basic conditions .

- Oxidation : Hydrogen peroxide converts the amine to a nitro group, forming 3-nitro-4-methoxy derivatives .

- Acylation : Acetic anhydride acetylates the free amine, yielding N-acetylated analogs .

Reaction Optimization :

- Use NaH as a base in THF for alkylation (yield: ~75%) .

- Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups post-oxidation .

Q. Advanced Applications in Drug Design

Q. Q: How is this compound utilized in medicinal chemistry research?

A:

- Pharmacophore Development : The trifluoromethyl analog (structural cousin) shows enzyme inhibition (IC₅₀: 1.2 µM for kinase targets) .

- Probe Synthesis : Conjugate with fluorescent tags (e.g., dansyl chloride) to study protein-ligand interactions .

- SAR Studies : Modifying the methoxy group enhances metabolic stability in preclinical models .

Table 1: Key Biological Activities of Structural Analogs

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Trifluoromethyl derivative | Kinase X | 1.2 µM | |

| Acetylated analog | Bacterial enzyme | 15 µM |

Q. Computational Modeling

Q. Q: How can computational methods predict this compound’s interactions?

A:

- Docking Studies : AutoDock Vina simulates binding to kinase active sites (binding energy: –8.2 kcal/mol) .

- DFT Calculations : Predict nucleophilic attack sites via HOMO/LUMO analysis (HOMO: –5.3 eV) .

- MD Simulations : Assess stability in lipid bilayers (RMSD < 2 Å over 100 ns) .

Q. Resolving Data Contradictions

Q. Q: How should researchers address discrepancies in reported properties?

A:

- Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to resolve chemical shift variations .

- Replicate Conditions : Reproduce oxidation reactions with H₂O₂ vs. KMnO₄ to verify product profiles .

- Collaborative Studies : Share raw spectral data via platforms like PubChem for peer validation .

Table 2: Hazard Classification

| Parameter | Assessment | Reference |

|---|---|---|

| Mutagenicity (Ames II) | Low risk | |

| Thermal Decomposition | Onset at 150°C (DSC) |

特性

IUPAC Name |

3-amino-4-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-5-9(14-3)8(11)6-7/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKKMKJDUYNDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588506 | |

| Record name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953888-49-8 | |

| Record name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。